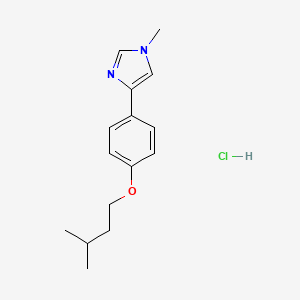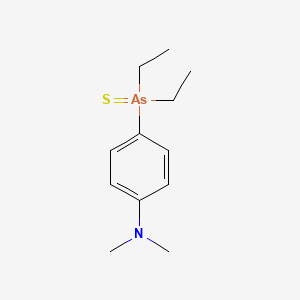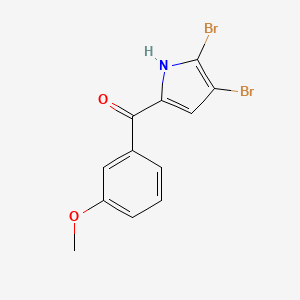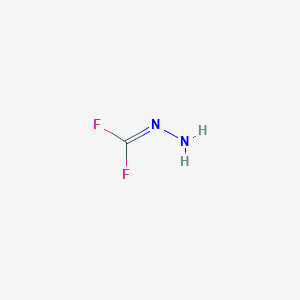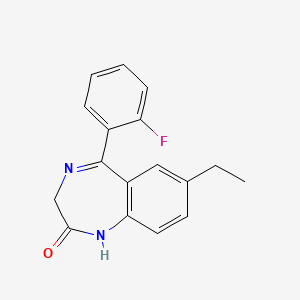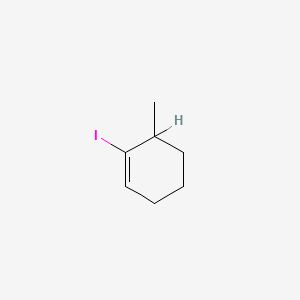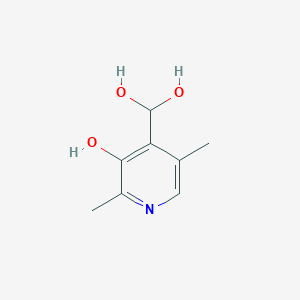
Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- is a complex organic compound that belongs to the class of amines It features a benzenamine moiety linked to a thiazetidine ring, which is a four-membered heterocyclic structure containing nitrogen and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- typically involves the reaction of benzenamine with a thiazetidine precursor under specific conditions. The reaction may require the use of catalysts and controlled temperature and pressure to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mécanisme D'action
The mechanism of action of Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- involves its interaction with molecular targets, such as enzymes or receptors. The thiazetidine ring can participate in coordination with metal ions, influencing the compound’s reactivity and binding affinity. Pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazol-2-ylidenes: These compounds are structurally similar but have a different ring size and electronic properties.
Benzylamines: Similar in having an amine group attached to an aromatic ring but lack the thiazetidine moiety.
Phenylthiazoles: Contain a thiazole ring fused to a phenyl group, differing in the ring structure and heteroatom arrangement.
Uniqueness
Benzenamine, N-(3-phenyl-1,3-thiazetidin-2-ylidene)- is unique due to its combination of a benzenamine moiety with a thiazetidine ring, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
50500-03-3 |
|---|---|
Formule moléculaire |
C14H12N2S |
Poids moléculaire |
240.33 g/mol |
Nom IUPAC |
N,3-diphenyl-1,3-thiazetidin-2-imine |
InChI |
InChI=1S/C14H12N2S/c1-3-7-12(8-4-1)15-14-16(11-17-14)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
JRDPLFUZMDHJKK-UHFFFAOYSA-N |
SMILES canonique |
C1N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


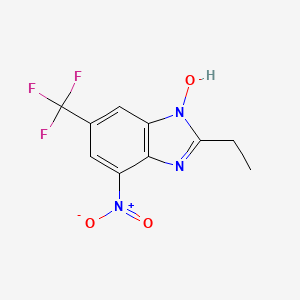


![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
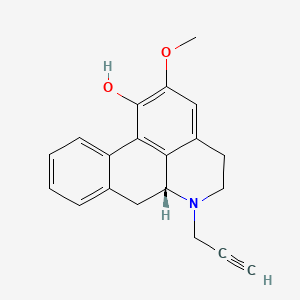
![Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-](/img/structure/B14664311.png)
